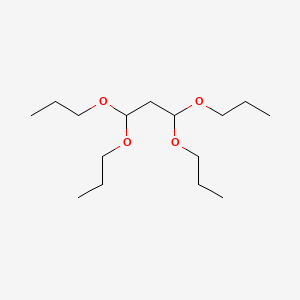![molecular formula C8Cl6O2 B14496833 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one CAS No. 64230-36-0](/img/structure/B14496833.png)
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one is a chlorinated heterocyclic compound It features a cyclopentane ring fused to a pyran ring, with six chlorine atoms attached to the structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one typically involves the cycloaddition of chlorinated precursors. One common method is the (3+2) cycloaddition between 2-pyrones and vinyl cyclopropanes under specific conditions . The reaction is catalyzed by palladium(0) with a phosphine ligand in an anhydrous solvent such as tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Wirkmechanismus
The mechanism of action of 2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with fewer chlorine atoms.
2,3-Dihydro-4H-pyran: Another pyran derivative with a different substitution pattern.
Uniqueness
2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one is unique due to its high degree of chlorination and fused ring structure
Eigenschaften
CAS-Nummer |
64230-36-0 |
|---|---|
Molekularformel |
C8Cl6O2 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
2,2,3,4,6,7-hexachlorocyclopenta[b]pyran-5-one |
InChI |
InChI=1S/C8Cl6O2/c9-2-1-5(15)3(10)4(11)6(1)16-8(13,14)7(2)12 |
InChI-Schlüssel |
UECVIRLMXUVALV-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C1=O)Cl)Cl)OC(C(=C2Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


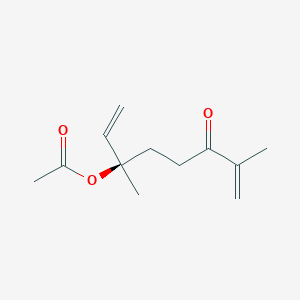
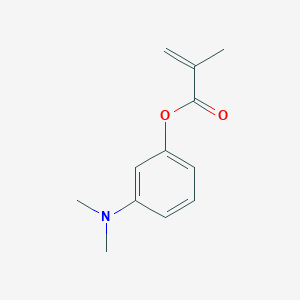
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
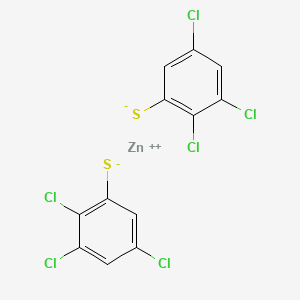

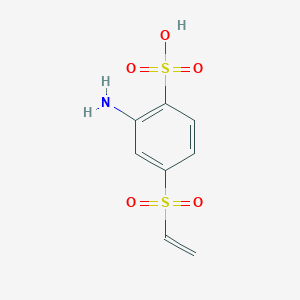
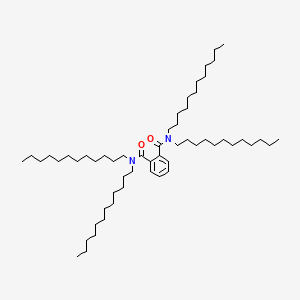
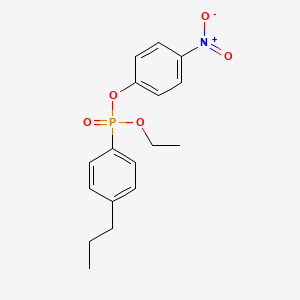


![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)
